molecular formula C20H17NO3S B11536554 2-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate

2-[(E)-(phenylimino)methyl]phenyl 4-methylbenzenesulfonate

Cat. No.: B11536554
M. Wt: 351.4 g/mol
InChI Key: CTPSEAWYNWPFGS-UHFFFAOYSA-N
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Description

2-[(Z)-(Phenylimino)methyl]phenyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a phenylimino group attached to a benzene ring, which is further connected to a methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-(Phenylimino)methyl]phenyl 4-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method involves the reaction of phenylamine with benzaldehyde to form the phenylimino group, followed by sulfonation with methylbenzenesulfonyl chloride under acidic conditions . The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-(Phenylimino)methyl]phenyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines.

    Substitution: Nucleophilic aromatic substitution reactions can occur, where nucleophiles such as hydroxide ions (OH-) replace the sulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Phenolic compounds.

Scientific Research Applications

2-[(Z)-(Phenylimino)methyl]phenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(Z)-(Phenylimino)methyl]phenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The phenylimino group can form hydrogen bonds and π-π interactions with proteins, affecting their structure and function. The sulfonate group enhances the compound’s solubility and facilitates its transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Z)-(Phenylimino)methyl]phenol: Similar structure but lacks the sulfonate group, resulting in different solubility and reactivity.

    4-Methylbenzenesulfonamide: Contains the sulfonate group but lacks the phenylimino group, leading to different biological activities.

Uniqueness

2-[(Z)-(Phenylimino)methyl]phenyl 4-methylbenzene-1-sulfonate is unique due to the combination of the phenylimino and sulfonate groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C20H17NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

[2-(phenyliminomethyl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H17NO3S/c1-16-11-13-19(14-12-16)25(22,23)24-20-10-6-5-7-17(20)15-21-18-8-3-2-4-9-18/h2-15H,1H3

InChI Key

CTPSEAWYNWPFGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NC3=CC=CC=C3

Origin of Product

United States

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